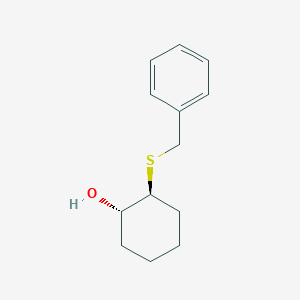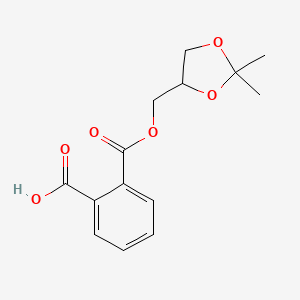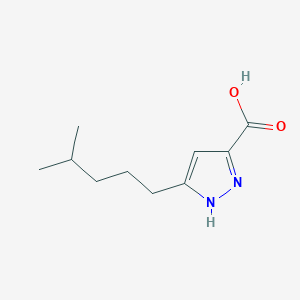
Cloruro de 2-cloro-4-metiltiazol-5-sulfonilo
Descripción general
Descripción
2-Chloro-4-methylthiazole-5-sulfonyl chloride: is an organosulfur compound with the molecular formula C4H3Cl2NO2S2 and a molecular weight of 232.11 g/mol . This compound is characterized by the presence of a thiazole ring substituted with a chlorine atom at the 2-position, a methyl group at the 4-position, and a sulfonyl chloride group at the 5-position. It is commonly used in organic synthesis and pharmaceutical research due to its reactivity and functional group versatility.
Aplicaciones Científicas De Investigación
Chemistry: 2-Chloro-4-methylthiazole-5-sulfonyl chloride is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic transformations .
Biology: In biological research, it is used to modify biomolecules such as peptides and proteins through sulfonylation reactions, which can alter their activity and stability .
Medicine: The compound is explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .
Industry: In the industrial sector, it is used in the production of agrochemicals, dyes, and specialty chemicals .
Análisis Bioquímico
Biochemical Properties
2-Chloro-4-methylthiazole-5-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through sulfonylation reactions. This compound is known to react with amino groups in proteins, leading to the formation of sulfonamide bonds . These interactions can alter the activity and function of the target biomolecules, making it a valuable tool in biochemical studies.
Cellular Effects
The effects of 2-Chloro-4-methylthiazole-5-sulfonyl chloride on various types of cells and cellular processes are profound. It has been observed to influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism . The sulfonylation of key proteins can lead to changes in their activity, thereby affecting downstream cellular processes. For example, the modification of signaling proteins can alter signal transduction pathways, impacting cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2-Chloro-4-methylthiazole-5-sulfonyl chloride exerts its effects through the formation of covalent bonds with target biomolecules. The sulfonyl chloride group reacts with nucleophilic sites, such as amino groups in proteins, leading to the formation of stable sulfonamide bonds . This covalent modification can inhibit or activate enzymes, alter protein-protein interactions, and affect gene expression by modifying transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4-methylthiazole-5-sulfonyl chloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Chloro-4-methylthiazole-5-sulfonyl chloride is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its reactivity . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, including alterations in protein function and gene expression.
Dosage Effects in Animal Models
The effects of 2-Chloro-4-methylthiazole-5-sulfonyl chloride vary with different dosages in animal models. At low doses, the compound may selectively modify specific proteins, leading to subtle changes in cellular function . At high doses, it can cause toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research.
Metabolic Pathways
2-Chloro-4-methylthiazole-5-sulfonyl chloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cellular enzymes, leading to the formation of reactive intermediates that can further modify biomolecules . These metabolic transformations can affect the compound’s activity and its impact on cellular processes. Additionally, the presence of cofactors can influence the reactivity and specificity of 2-Chloro-4-methylthiazole-5-sulfonyl chloride in biochemical reactions.
Transport and Distribution
The transport and distribution of 2-Chloro-4-methylthiazole-5-sulfonyl chloride within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may interact with intracellular proteins and be distributed to different cellular compartments. The localization and accumulation of 2-Chloro-4-methylthiazole-5-sulfonyl chloride can influence its activity and the extent of its biochemical effects.
Subcellular Localization
The subcellular localization of 2-Chloro-4-methylthiazole-5-sulfonyl chloride is determined by its interactions with specific targeting signals and post-translational modifications. The compound can be directed to particular compartments or organelles within the cell, where it exerts its effects on local biomolecules . For example, the presence of targeting signals in proteins can direct 2-Chloro-4-methylthiazole-5-sulfonyl chloride to the nucleus, mitochondria, or other organelles, affecting the function and activity of proteins in these locations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methylthiazole-5-sulfonyl chloride typically involves the chlorination of 4-methylthiazole-5-sulfonyl chloride. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the 2-position .
Industrial Production Methods: Industrial production of 2-Chloro-4-methylthiazole-5-sulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding thiazole derivatives with reduced functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Sulfonamide Derivatives: Formed from reactions with amines.
Sulfonate Ester Derivatives: Formed from reactions with alcohols.
Sulfonothioate Derivatives: Formed from reactions with thiols.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-methylthiazole-5-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form sulfonamide, sulfonate ester, and sulfonothioate derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparación Con Compuestos Similares
- 4-Methylthiazole-5-sulfonyl chloride
- 5-Chlorothiophene-2-sulfonyl chloride
- 2,6-Dimethylbenzoyl chloride
- 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
- Isobutanesulfonyl chloride
Comparison: 2-Chloro-4-methylthiazole-5-sulfonyl chloride is unique due to the presence of both a chlorine atom and a sulfonyl chloride group on the thiazole ring. This combination imparts distinct reactivity and functional group compatibility, making it a versatile reagent in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, which is advantageous in various chemical transformations .
Propiedades
IUPAC Name |
2-chloro-4-methyl-1,3-thiazole-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2NO2S2/c1-2-3(11(6,8)9)10-4(5)7-2/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMLFZUEKAQELM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60477436 | |
| Record name | 2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60477436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
292138-59-1 | |
| Record name | 2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60477436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-methylthiazole-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

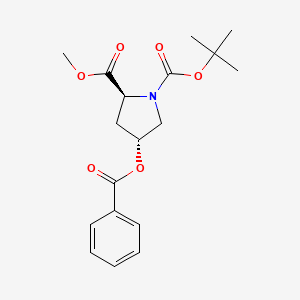
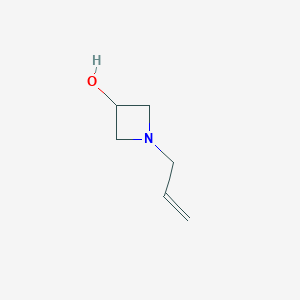

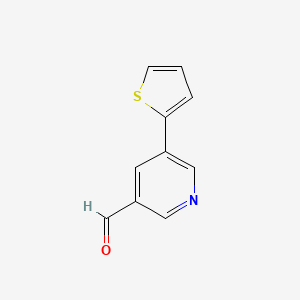



![1-[(2-Ethoxyphenyl)methyl]piperidin-4-amine](/img/structure/B1365232.png)
![1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B1365240.png)
![Methyl 3-[[(2S)-2-aminopropanoyl]amino]propanoate](/img/structure/B1365242.png)
